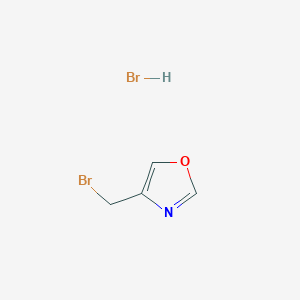

4-Bromomethyl-oxazole hydrobromide

描述

Significance of Oxazole (B20620) Heterocycles as Central Scaffolds in Advanced Chemical Sciences

Oxazole heterocycles are fundamental structural motifs found in a vast array of biologically active compounds and functional materials. numberanalytics.comslideshare.net Their unique electronic and structural properties make them privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The oxazole ring can engage in various non-covalent interactions, enabling it to bind to a wide spectrum of biological targets such as enzymes and receptors. nih.gov This has led to the development of numerous oxazole-containing drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov

In materials science, oxazole-based compounds are explored for their potential in applications like organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.com The inherent stability and reactivity of the oxazole ring also make it a valuable component in the synthesis of complex natural products and other novel molecules. numberanalytics.comnih.gov

The Role of Halomethyl Oxazoles as Key Reactive Intermediates and Building Blocks

Within the diverse family of oxazole derivatives, halomethyl oxazoles stand out as exceptionally useful reactive intermediates. The presence of a halogenated methyl group, such as a bromomethyl group, provides a reactive handle for a variety of chemical transformations. These compounds serve as versatile building blocks, allowing for the introduction of various functional groups onto the oxazole core.

2-(Halomethyl)-4,5-diaryloxazoles, for instance, are effective scaffolds for synthetic elaboration at the 2-position through substitution reactions. nih.gov The high reactivity of the bromomethyl group, in particular, makes it a valuable tool for C-alkylation and the formation of new carbon-carbon bonds. nih.gov This reactivity is crucial for constructing more complex molecular architectures and for the synthesis of pharmacologically active compounds.

The utility of halomethyl oxazoles extends to their use in the preparation of a range of derivatives, including alkylamino, alkylthio, and alkoxy-methyl oxazoles. nih.gov These transformations are essential for creating libraries of compounds for drug discovery and for fine-tuning the properties of materials.

Specific Academic and Research Interest in 4-Bromomethyl-oxazole Hydrobromide and its Isomers

This compound is a compound of particular interest within the scientific community due to its potential applications in medicinal chemistry and materials science. cymitquimica.com The hydrobromide salt form often enhances the stability and handling of the reactive bromomethyl oxazole free base.

The position of the bromomethyl group on the oxazole ring has profound implications for the synthesis and reactivity of the molecule. The three possible positional isomers are 2-bromomethyl-, 4-bromomethyl-, and 5-bromomethyl-oxazole. Each isomer exhibits distinct reactivity patterns, which can be exploited for regioselective synthesis.

The reactivity of the oxazole ring itself is influenced by the position of the substituents. Electrophilic substitution reactions on the oxazole ring are generally difficult unless an electron-releasing substituent is present, with the C4 position being the most reactive, followed by C5 and then C2. pharmaguideline.com Conversely, nucleophilic attack is favored at the C2 position, especially when an electron-withdrawing group is at C4. pharmaguideline.com

The synthesis of a specific positional isomer often requires carefully chosen synthetic strategies. For example, the "halogen dance" isomerization has been utilized as a method for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles, demonstrating a base-induced migration of a halogen atom around the ring system. nih.gov This highlights the intricate relationship between structure and reactivity in these systems.

The ability to selectively synthesize and functionalize a particular isomer, such as 4-bromomethyl-oxazole, is crucial for the targeted design of new molecules with desired properties. The distinct reactivity of each isomer allows chemists to control the outcome of their reactions and build complex structures with high precision.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-(bromomethyl)-1,3-oxazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNPBVVRMHYMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-15-0 | |

| Record name | Oxazole, 4-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Oxazole Derivatives Bearing Bromomethyl Groups

Regioselective Synthesis of Bromomethyl-Substituted Oxazole (B20620) Systems

Achieving regioselectivity in the synthesis of bromomethyl-substituted oxazoles is a critical challenge. The position of the bromomethyl group on the oxazole ring significantly influences the molecule's chemical properties and biological activity. Various strategies have been developed to control the regiochemical outcome of these syntheses.

Direct Bromination Approaches and Their Selectivity Challenges

Direct bromination of a pre-existing methyl-substituted oxazole might seem like a straightforward approach. However, this method is often plagued by a lack of selectivity. The oxazole ring itself can react with brominating agents, leading to a mixture of products. clockss.org For instance, the reaction of oxazoles with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) can result in substitution at various positions on the ring, primarily at C-5, followed by C-4 and C-2. clockss.org The presence of a methyl group further complicates the reaction, as both the ring and the methyl group are susceptible to bromination.

The challenge lies in controlling the reaction conditions to favor the desired benzylic-type bromination of the methyl group over electrophilic substitution on the oxazole ring. Factors such as the choice of brominating agent, solvent, temperature, and the presence of radical initiators or catalysts play a crucial role. However, achieving high regioselectivity for the bromination of the methyl group without affecting the oxazole ring remains a significant hurdle. clockss.orgnih.gov

Functionalization of Pre-formed Oxazole Rings for Bromomethyl Installation

An alternative to direct bromination involves the functionalization of a pre-formed oxazole ring to introduce a bromomethyl group. This multi-step approach offers better control over regioselectivity. One common strategy is to start with an oxazole bearing a hydroxymethyl group at the desired position. This alcohol can then be converted to the corresponding bromide using standard reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Bromination of Substituted Oxazole Methyl Groups

A more direct and often preferred method for synthesizing bromomethyl oxazoles is the selective bromination of a methyl group already attached to the oxazole ring. This is typically achieved through a free-radical bromination reaction. mdpi.com The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) and often under irradiation with light, is a classic method for this transformation. mdpi.comwikipedia.orgmissouri.edu

This method is particularly effective for the bromination of allylic and benzylic positions, and the methyl group on an oxazole ring behaves similarly to a benzylic methyl group due to the aromatic nature of the oxazole ring. commonorganicchemistry.comnih.gov The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized radical intermediate. This radical then reacts with another molecule of NBS to yield the bromomethyl product and a succinimidyl radical, which continues the chain. masterorganicchemistry.com The use of a non-polar solvent like carbon tetrachloride (CCl₄) is common for this reaction. missouri.educommonorganicchemistry.com Careful control of the reaction conditions is necessary to minimize side reactions, such as addition to the oxazole ring or over-bromination. missouri.edu

Classical and Modern Cyclization Strategies Yielding Bromomethyl Oxazoles

The construction of the oxazole ring itself can be designed to directly incorporate a bromomethyl substituent. Several classical and modern cyclization strategies have been adapted for this purpose.

Van Leusen Oxazole Synthesis and its Adaptations for Bromomethyl Derivatives

The Van Leusen oxazole synthesis is a powerful and versatile method for constructing the oxazole ring. nih.govwikipedia.orgorganic-chemistry.org It typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govijpsonline.com This reaction proceeds through a [3+2] cycloaddition mechanism to form the oxazole ring. nih.gov

To synthesize bromomethyl-substituted oxazoles using this method, one can employ an aldehyde that already contains a bromoacetal or a similar protected bromomethyl precursor. After the oxazole ring is formed, deprotection reveals the bromomethyl group.

Alternatively, adaptations of the Van Leusen synthesis can be envisioned where a modified TosMIC reagent or a different reaction partner is used to introduce the bromomethyl functionality during the cyclization process. For instance, a report describes the synthesis of bromo-substituted oxazole derivatives using the Van Leusen oxazole method followed by electrophilic aromatic bromination. researchgate.net While this specific example does not directly yield a bromomethyl group, it highlights the adaptability of the Van Leusen synthesis in creating halogenated oxazoles. Further research into designing specific precursors for the Van Leusen reaction could lead to a more direct synthesis of 4-bromomethyl-oxazoles.

Robinson-Gabriel and Fischer-Oxazole Synthesis Modifications

The Robinson-Gabriel synthesis is a classical method for forming oxazoles through the cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com To apply this to the synthesis of 4-bromomethyl-oxazoles, one would need to start with a 2-acylamino ketone bearing a bromomethyl group at the appropriate position. This precursor could potentially be synthesized by the bromination of a corresponding methyl-substituted 2-acylamino ketone. The subsequent acid-catalyzed cyclization would then yield the desired bromomethyl oxazole. nih.gov A tandem Ugi/Robinson-Gabriel sequence has also been developed for the synthesis of trisubstituted oxazoles, showcasing the versatility of this reaction. nih.gov

Bredereck Reaction and Related Approaches

The Bredereck reaction is a classical and effective method for the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com This approach traditionally involves the condensation of α-haloketones with amides to form 2,4-disubstituted oxazoles. ijpsonline.comijpsonline.com It is recognized as an efficient, clean, and economical process for constructing the oxazole core. ijpsonline.com

In the context of synthesizing bromomethylated oxazoles, the Bredereck methodology would necessitate the use of an α-haloketone precursor that already contains the required bromo functionality. The general mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the aromatic oxazole ring. An improvement on the classical Bredereck method involves using α-hydroxyketones as starting materials, which can be halogenated in situ or used to form an intermediate that is later converted to the oxazole. ijpsonline.com

The reaction of an appropriate α-bromo ketone with an amide under thermal or acid-catalyzed conditions can provide a direct route to the target bromomethyl oxazole derivatives. The choice of amide allows for the introduction of various substituents at the 2-position of the oxazole ring, while the ketone structure dictates the substitution at positions 4 and 5.

Cycloaddition Reactions for Oxazole Ring Formation with Bromomethyl Precursors

Cycloaddition reactions offer a powerful and convergent approach to the oxazole core. A notable strategy for synthesizing 2-(bromomethyl)oxazoles involves a sequence starting from vinyl azides. nih.govbeilstein-journals.orgbeilstein-journals.org This process begins with the thermolysis of a vinyl azide (B81097), which generates a highly reactive 2H-azirine intermediate. nih.govbeilstein-journals.org This azirine is not isolated but is trapped in situ by an acylating agent.

The reaction of the azirine intermediate with bromoacetyl bromide leads to the formation of the 2-(bromomethyl)oxazole ring system. nih.govbeilstein-journals.orgbeilstein-journals.org This transformation constitutes a formal [3+2] cycloaddition where the azirine acts as a three-atom component and the bromoacetyl bromide provides the remaining two atoms for the five-membered ring. This method is particularly advantageous as it allows for the direct installation of the bromomethyl group at the C2 position of the oxazole. The process has been efficiently adapted to continuous flow systems, which helps to manage the reactivity of the intermediates and improve safety and scalability. nih.govbeilstein-journals.org

Other cycloaddition strategies include visible-light photoredox-catalyzed three-component reactions of 2H-azirines, alkynyl bromides, and molecular oxygen to yield a variety of substituted oxazoles. organic-chemistry.org

Total Synthesis Strategies Utilizing Bromomethyl Oxazole Building Blocks

The reactive nature of the bromomethyl group makes bromomethyl oxazoles exceptionally useful as intermediates in the total synthesis of complex natural products and other biologically active molecules. nih.govbeilstein-journals.orglifechemicals.com The C-Br bond serves as a versatile anchor for nucleophilic substitution and cross-coupling reactions, allowing for the elaboration of the oxazole core into more complex structures.

A prime example of their utility is the conversion of 2-(bromomethyl)oxazoles into 2-(azidomethyl)oxazoles via nucleophilic displacement with sodium azide. nih.govbeilstein-journals.orgbeilstein-journals.org The resulting azido-oxazoles are stable intermediates that can be further transformed, for instance, through reduction to amines or via click chemistry.

The synthesis of novel 1,3-oxazole sulfonamides showcases another application where a brominated intermediate is pivotal. nih.gov In this sequence, an α-bromoketone is used to construct the oxazole ring, which is later functionalized to produce a library of potential tubulin polymerization inhibitors. nih.gov The strategic placement of the reactive group facilitates the assembly of diverse molecular architectures, which is a key consideration in medicinal chemistry and drug discovery. While not always involving a bromomethyl group directly, the principle of using functionalized oxazole building blocks is central to the synthesis of complex natural products like siphonazoles and urukthapelstatin A. nih.govresearchgate.net

Sustainable and Green Chemistry Approaches in Bromomethyl Oxazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of bromomethyl oxazoles is no exception, with significant advancements in continuous flow techniques, alternative solvents, and catalyst design.

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemical intermediates, including oxazole derivatives. nih.gov A significant application is the multistep synthesis of 2-(bromomethyl)oxazoles. nih.govbeilstein-journals.orgbeilstein-journals.org A three-step protocol has been developed that begins with the thermolysis of vinyl azides to form azirines, followed by their reaction with bromoacetyl bromide to yield the 2-(bromomethyl)oxazole. nih.govbeilstein-journals.org This entire sequence can be performed in a continuous flow reactor, which offers precise control over reaction parameters like temperature and residence time.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 2-(Bromomethyl)oxazoles

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Intermediate Handling | Isolation of potentially unstable intermediates may be required. | Unstable intermediates are generated and consumed in situ, avoiding isolation. nih.govbeilstein-journals.org |

| Safety | Handling of reactive reagents and intermediates on a large scale poses risks. | Enhanced safety due to small reactor volumes and better heat transfer. |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending operation time or using parallel reactors. durham.ac.uk |

| Reaction Time | Can involve lengthy reaction and workup times for each step. | Significantly reduced overall synthesis time due to process integration. nih.govbeilstein-journals.org |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters, leading to better reproducibility. |

In the quest for greener reaction media, ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as alternatives to conventional volatile organic compounds. mdpi.comnih.gov These solvents are often characterized by low vapor pressure, high thermal stability, and potential for recyclability. nih.govresearchgate.net

Several classical oxazole syntheses have been successfully adapted to these green solvent systems. For instance, the Van Leusen synthesis, which prepares 4,5-disubstituted oxazoles, has been shown to proceed with high yields in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). ijpsonline.comorganic-chemistry.org A major benefit is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant loss in product yield. organic-chemistry.orgijpsonline.com

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and glycerol), represent an even more environmentally benign and cost-effective option. mdpi.comresearchgate.net They have been successfully employed as both the solvent and catalyst for the synthesis of oxazole derivatives from phenacyl bromides and amides. researchgate.netresearchgate.net The use of DESs and ILs aligns with the principles of green chemistry by reducing waste and utilizing less toxic, often biodegradable, materials. researchgate.netresearchgate.net

Table 2: Green Solvents in Oxazole Synthesis

| Solvent Type | Example(s) | Reaction | Key Advantages | Source(s) |

| Ionic Liquid | [bmim]Br, [bmim][BF₄] | Van Leusen Oxazole Synthesis | High yields, recyclable solvent, mild reaction conditions. | ijpsonline.comorganic-chemistry.orgijpsonline.com |

| Deep Eutectic Solvent | Choline Chloride/Glycerol, Choline Chloride/Urea | Robinson-Gabriel type (from phenacyl bromides) | Biodegradable, low cost, can act as both solvent and catalyst. | mdpi.comresearchgate.netresearchgate.net |

The development of catalytic methods for C-C and C-heteroatom bond formation has revolutionized organic synthesis. Both metal-catalyzed and metal-free strategies are employed in the synthesis and functionalization of bromomethyl oxazoles.

Metal-Catalyzed Protocols: Palladium and copper catalysts are widely used for the functionalization of the oxazole ring. ijpsonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the direct arylation of bromooxazoles, providing access to complex biaryl structures. organic-chemistry.orgijpsonline.com Copper catalysis is also effective, often in conjunction with palladium, for various coupling reactions. ijpsonline.comorganic-chemistry.org More recently, silver-catalyzed methods have been developed for the synthesis of oxazoles via oxidative decarboxylation–cyclization of α-oxocarboxylates and isocyanides. rsc.org These metal-catalyzed reactions are highly efficient but can be associated with the cost and toxicity of the metal, which may require removal from the final product.

Metal-Free Protocols: There is a strong impetus to develop metal-free synthetic routes to avoid the drawbacks of transition metals. rsc.orgresearchgate.net Several robust metal-free methodologies for constructing the oxazole skeleton have been established. researchgate.net The classical Bredereck reaction, reacting α-haloketones with amides, is a prime example of a metal-free process. ijpsonline.comijpsonline.com

Other modern metal-free approaches include intramolecular cyclizations mediated by reagents like phenyliodine diacetate (PIDA) organic-chemistry.org or the use of ionic liquids, which can act as both the solvent and a promoter for the reaction. ijpsonline.comtandfonline.com The synthesis of oxazoles from N-propargylamides can be achieved using Brønsted acids or bases, avoiding the need for a metal catalyst. researchgate.net These metal-free methods are often more economical and environmentally friendly, aligning well with the goals of sustainable chemistry. rsc.org

Mechanochemical Synthesis of Bromomethyl Heterocycles

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry technique. dntb.gov.ua By minimizing or eliminating the need for bulk solvents, mechanochemical methods, such as ball milling and grinding, offer significant advantages in terms of reduced waste, shorter reaction times, and improved safety profiles compared to conventional solution-based syntheses. dntb.gov.uanih.gov While the direct mechanochemical synthesis of 4-bromomethyl-oxazole hydrobromide has not been extensively documented, the successful application of these techniques to the synthesis of other substituted oxazoles provides a strong proof-of-concept for its feasibility.

A notable example is the mechanochemical synthesis of 5-amino-4-cyanoxazoles. In a recent study, researchers developed a rapid and efficient method for the synthesis of these compounds by milling 2-amido-3,3-dichloroacrylonitriles with various primary or secondary aliphatic amines. ucsb.edunuph.edu.ua The reaction, which proceeds in the presence of dipotassium (B57713) phosphate (B84403) as a base and ethanol (B145695) as a liquid-assisted grinding (LAG) additive, affords the desired oxazole products in high yields, often within just 10 minutes of milling. ucsb.edunuph.edu.ua

The use of a mixer mill in this process facilitates the intimate mixing of the reactants in the solid state, promoting the chemical transformation. The LAG technique, involving the addition of a small amount of liquid, has been shown to enhance the reaction kinetics. nuph.edu.ua This mechanochemical approach not only accelerates the reaction but also simplifies the work-up procedure and utilizes a cost-effective and non-toxic inorganic base, contributing to a high carbon economy. ucsb.edu

The success of this methodology for the synthesis of functionalized oxazoles suggests that a similar approach could be developed for bromomethyl-substituted heterocycles. The principles of mechanochemistry are broadly applicable, and it is conceivable that starting materials suitable for forming the 4-bromomethyl-oxazole core could be effectively reacted under ball milling conditions. dntb.gov.uanih.gov

Advanced Derivatization and Functionalization Strategies for Bromomethyl Oxazole Compounds

The bromomethyl group is an excellent electrophilic center, making bromomethyl oxazole compounds highly valuable intermediates for the synthesis of a diverse range of derivatives. The high reactivity of the carbon-bromine bond allows for facile nucleophilic substitution and carbon-carbon bond formation, enabling the introduction of various functional groups and the construction of more complex molecular architectures. The bromo derivative is generally more reactive than its chloro counterpart.

One of the most common and powerful applications of bromomethyl oxazoles is in nucleophilic substitution reactions. A variety of nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles, can readily displace the bromide ion to form new carbon-heteroatom bonds. For instance, 2-(halomethyl)-4,5-diphenyloxazoles have been shown to react efficiently with a range of nucleophiles, leading to the formation of 2-alkylamino-, 2-alkoxy-, and 2-alkylthio-substituted (methyl)oxazoles. The following table summarizes the reaction of 2-(chloromethyl)-4,5-diphenyloxazole with various nucleophiles, illustrating the versatility of this approach.

| Nucleophile | Product | Yield (%) |

| Azide | 2-(Azidomethyl)-4,5-diphenyloxazole | - |

| Diethylamine | 2-(Diethylaminomethyl)-4,5-diphenyloxazole | 65 |

| Piperidine | 2-(Piperidinomethyl)-4,5-diphenyloxazole | 70 |

| Morpholine | 2-(Morpholinomethyl)-4,5-diphenyloxazole | 75 |

| Sodium Methoxide | 2-(Methoxymethyl)-4,5-diphenyloxazole | 80 |

| Sodium Ethoxide | 2-(Ethoxymethyl)-4,5-diphenyloxazole | 85 |

| Sodium Phenoxide | 2-(Phenoxymethyl)-4,5-diphenyloxazole | 90 |

| Thiocyanat | 2-(Thiocyanatomethyl)-4,5-diphenyloxazole | 95 |

| Thiophenoxide | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | 95 |

This data is illustrative of the types of transformations possible and is based on reactions with the analogous 2-(chloromethyl)-4,5-diphenyloxazole.

Furthermore, the bromomethyl group is a valuable precursor for C-alkylation reactions, enabling the extension of the carbon skeleton. A prominent example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. In a key step of this synthesis, a 2-(bromomethyl)oxazole analogue is used to alkylate a stabilized carbanion derived from a malonate ester. This reaction forms a new carbon-carbon bond and sets the stage for subsequent transformations to yield the final drug molecule. The alkylation of enolates, such as those derived from malonic esters, with alkyl halides is a fundamental and widely used method in organic synthesis for the formation of C-C bonds. The reaction typically proceeds via an SN2 mechanism.

The versatility of the bromomethyl group extends to its conversion into other functional groups. For example, it can be transformed into a hydroxymethyl group, which in turn can be oxidized to an aldehyde. nuph.edu.ua This aldehyde can then serve as a key intermediate for further derivatization, such as the formation of Schiff bases.

Mechanistic Investigations of Reactivity and Transformation of Bromomethyl Oxazole Compounds

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is an excellent electrophile, primed to participate in S_N2 reactions. The carbon atom of the bromomethyl group is susceptible to attack by a diverse array of nucleophiles, leading to the displacement of the bromide ion and the formation of new functionalized oxazole (B20620) derivatives.

Nitrogen-based nucleophiles, including primary and secondary amines, readily react with the bromomethyl group to yield the corresponding aminomethyl-oxazoles. chemguide.co.uk This reaction proceeds via a classical S_N2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the bromomethyl unit, displacing the bromide ion. chemguide.co.uk When a primary amine is used, the reaction can sometimes lead to a mixture of secondary and tertiary amine products due to subsequent alkylation of the initially formed secondary amine. chemguide.co.uk To favor selective mono-alkylation, a large excess of the primary amine is often employed. chemguide.co.uk

The use of sodium azide (B81097) introduces an azido (B1232118) group, forming an azidomethyl-oxazole. This intermediate serves as a valuable precursor for synthesizing primary aminomethyl-oxazoles through a subsequent reduction step.

Table 1: Reactions of 4-Bromomethyl-oxazole with Nitrogen-Based Nucleophiles

| Nucleophile | Product Structure | Product Name | Reaction Type |

| Primary Amine (R-NH₂) | 4-(Alkylaminomethyl)-oxazole | Secondary Amine | Nucleophilic Substitution (S_N2) |

| Secondary Amine (R₂NH) | 4-(Dialkylaminomethyl)-oxazole | Tertiary Amine | Nucleophilic Substitution (S_N2) |

| Sodium Azide (NaN₃) | 4-(Azidomethyl)-oxazole | Alkyl Azide | Nucleophilic Substitution (S_N2) |

Oxygen-containing nucleophiles, most notably alkoxides, react with 4-bromomethyl-oxazole to produce 4-(alkoxymethyl)-oxazoles, which are a class of ether derivatives. nih.gov The reaction typically requires a base, such as sodium hydride (NaH), to deprotonate a parent alcohol, thereby generating the more reactive alkoxide nucleophile. nih.gov This alkoxide then engages in a Williamson ether synthesis-type mechanism with the bromomethyl group. nih.gov The efficiency of this S_N2 reaction can be enhanced by using polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which help to solvate the cation and increase the nucleophilicity of the alkoxide. nih.gov

Table 2: Reactions of 4-Bromomethyl-oxazole with Oxygen-Based Nucleophiles

| Nucleophile | Reagents | Product Structure | Product Name | Reaction Type |

| Alcohol (R-OH) | NaH in THF | 4-(Alkoxymethyl)-oxazole | Ether | Williamson Ether Synthesis (S_N2) |

| Phenol (Ar-OH) | K₂CO₃ in DMF | 4-(Aryloxymethyl)-oxazole | Aryl Ether | Williamson Ether Synthesis (S_N2) |

Due to the high nucleophilicity of sulfur, sulfur-based nucleophiles like thiols (mercaptans) are particularly effective at displacing the bromide from the bromomethyl group. libretexts.orgmsu.edu Thiolate anions, which are easily formed by treating a thiol with a base, are exceptionally strong nucleophiles in S_N2 reactions. msu.edu The reaction between 4-bromomethyl-oxazole and an alkylthiol in the presence of a base results in the formation of a 4-(alkylthiomethyl)-oxazole, also known as a thioether. These reactions are known to be both rapid and efficient. rsc.org The superior nucleophilicity of sulfur compared to oxygen often allows these reactions to proceed under milder conditions than those required for their oxygen-based counterparts. msu.edu The complexity of these reactions can sometimes increase, as demonstrated in a study involving 2-bromomethyl-1,3-thiaselenole, where the nucleophile showed potential to attack different electrophilic sites. nih.gov

Table 3: Reactions of 4-Bromomethyl-oxazole with Sulfur-Based Nucleophiles

| Nucleophile | Reagents | Product Structure | Product Name | Reaction Type |

| Alkylthiol (R-SH) | Base (e.g., NaH) | 4-(Alkylthiomethyl)-oxazole | Thioether | Nucleophilic Substitution (S_N2) |

| Sodium Sulfide (Na₂S) | Solvent | Bis(oxazol-4-ylmethyl)sulfide | Dithioether | Nucleophilic Substitution (S_N2) |

Carbon-Carbon Bond Forming Reactions at the Bromomethyl Site

The electrophilic character of the bromomethyl group also makes it a valuable partner in carbon-carbon bond-forming reactions, providing a direct method to extend the carbon framework at the C4 position of the oxazole ring.

The bromomethyl group is a suitable substrate for C-alkylation reactions involving stabilized carbanions. These carbanions are typically generated from compounds possessing acidic methylene (B1212753) or methine protons, such as diethyl malonate or ethyl acetoacetate, through deprotonation with a strong base. The resulting carbanion functions as a carbon-centered nucleophile, attacking the bromomethyl group to forge a new carbon-carbon bond. rsc.org This methodology is a powerful strategy for introducing carbon substituents onto the oxazole ring. rsc.org The utility of this approach has been demonstrated in the alkylation of 5H-oxazol-4-ones with various benzylic and allylic bromides. researchgate.net

Table 4: C-Alkylation Reactions at the Bromomethyl Site

| Nucleophile (Carbanion Source) | Base | Product | Reaction Type |

| Diethyl malonate | Sodium Ethoxide | Diethyl 2-(oxazol-4-ylmethyl)malonate | C-Alkylation |

| Ethyl acetoacetate | Sodium Hydride | Ethyl 2-acetyl-3-(oxazol-4-yl)propanoate | C-Alkylation |

| 2-Nitropropane | Strong Base | 4-(2-Nitropropyl)-oxazole | C-Alkylation |

The reactive bromomethyl group serves as a critical functional handle for intramolecular cyclization reactions, facilitating the synthesis of a variety of fused and polycyclic heterocyclic structures. If a nucleophilic group is tethered to another position on the oxazole or its substituents, an intramolecular S_N2 reaction with the bromomethyl site can initiate ring formation. nih.gov This strategy is conceptually similar to the synthesis of benzoxazoles from o-haloanilides, where a suitably positioned nucleophile attacks an electrophilic center to close a ring. nih.gov While not a direct reaction of the bromomethyl group itself, analogous principles are applicable. The versatility of bromo-functionalized building blocks in constructing complex cyclic systems has been highlighted in the synthesis of aza-heterocycles via [4 + 1] annulation between azoalkenes and α-bromo carbonyl compounds. nih.gov

Table 5: Cyclization Strategies Involving the Bromomethyl Moiety

| Starting Material Precursor | Reaction Conditions | Fused/Polycyclic System |

| Oxazole with a tethered nucleophile (e.g., -OH, -NH₂, -SH) | Base | Fused oxazolo-heterocycle |

| Substituted oxazole precursor | Multistep synthesis including intramolecular alkylation | Polycyclic oxazole derivative |

Electrophilic and Radical Reactivity of Bromomethyl Oxazole Systems

The reactivity of bromomethyl oxazole systems is dictated by the electronic nature of the oxazole ring and the presence of the reactive bromomethyl group. The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene. clockss.org It possesses a pyridine-type nitrogen at position 3, which is basic and can be protonated or alkylated, and a furan-type oxygen at position 1. pharmaguideline.com

Electrophilic attack on the oxazole ring is generally challenging unless the ring is activated by electron-donating substituents. pharmaguideline.comnumberanalytics.com When such activating groups are present, electrophilic substitution typically occurs at the C5 position. numberanalytics.comtandfonline.com Bromination of the oxazole ring itself is a key electrophilic reaction. Depending on the solvent and substituents, the reaction of oxazoles with bromine can lead to aromatic substitution or addition products. clockss.org These addition reactions are thought to proceed through an N-bromooxazolium salt intermediate. clockss.org For instance, electrophilic aromatic bromination of substituted aryloxazoles can be achieved using N-Bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF). mdpi.com

The bromomethyl group (-CH₂Br) attached to the oxazole ring introduces a primary site for nucleophilic substitution, as the carbon atom is electrophilic and the bromide ion is a good leaving group. However, this group can also participate in radical reactions. Under radical-initiating conditions (e.g., using AIBN or UV light), the carbon-bromine bond can undergo homolytic cleavage to form a stabilized oxazolyl-methyl radical. This radical can then participate in various propagation steps, such as addition to double bonds or hydrogen abstraction.

The dual reactivity—electrophilic character on the ring and the potential for nucleophilic/radical reactions at the side chain—makes bromomethyl oxazoles versatile synthetic intermediates.

Table 1: Comparison of Reactivity in Bromomethyl Oxazole Systems

| Reactivity Type | Primary Site of Reaction | Typical Reagents | Intermediate Species | Common Products |

| Electrophilic | Oxazole Ring (C5 or C4) | Br₂, NBS, Nitronium ions (NO₂⁺) | N-Bromooxazolium salts, Sigma complex | Substituted oxazoles |

| Nucleophilic | Bromomethyl Carbon (-CH₂Br) | Nucleophiles (e.g., amines, alkoxides, thiols) | Transition state of Sₙ2 reaction | Substituted methyl-oxazoles |

| Radical | Bromomethyl C-Br bond | Radical initiators (AIBN, benzoyl peroxide), UV light | Oxazolyl-methyl radical | Dimerized products, addition products |

Influence of Oxazole Ring Substitution and Bromine Position on Reaction Pathways

The specific reaction pathway taken by a brominated oxazole derivative is highly dependent on two factors: the nature and position of other substituents on the oxazole ring and the position of the bromine atom itself (i.e., on the ring or on a side chain).

Influence of Ring Substituents: Substituents on the oxazole ring significantly modulate its electronic properties and, consequently, its reactivity.

Electron-Donating Groups (EDGs): Groups like alkyl, alkoxy (-OR), or amino (-NR₂) increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack. numberanalytics.comtandfonline.com An EDG at C2, for example, strongly activates the C5 position for electrophilic substitution. The presence of EDGs also facilitates cycloaddition reactions where the oxazole acts as a diene. clockss.orgpharmaguideline.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or acyl groups decrease the ring's electron density. This deactivation makes electrophilic substitution more difficult but can facilitate nucleophilic attack on the ring, particularly at the C2 position if a suitable leaving group is present. pharmaguideline.comnumberanalytics.com

Influence of Bromine Position: The location of the bromine atom is a critical determinant of the molecule's primary reactivity.

Ring-Brominated Oxazoles (e.g., 4-Bromo-oxazole): When bromine is directly attached to the oxazole ring, it acts as a leaving group in nucleophilic aromatic substitution, although such reactions are generally rare for oxazoles. tandfonline.comsemanticscholar.org More commonly, these bromo-substituted rings are used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Br bond is activated by a catalyst like palladium. researchgate.netijpsonline.comijpsonline.com For example, 4-bromooxazoles are viable substrates for both Sonogashira and Heck reactions. researchgate.net The regioselectivity of these reactions allows for the controlled synthesis of complex substituted oxazoles. researchgate.net

Side-Chain Brominated Oxazoles (e.g., 4-Bromomethyl-oxazole): In this case, the bromine is on a benzylic-like methyl group. This C-Br bond is not part of the aromatic system and is highly susceptible to standard nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This pathway is often more facile than reactions involving the cleavage of a C-Br bond directly on the aromatic ring.

Table 2: Effect of Substitution and Bromine Position on Reaction Pathways

| Compound Type | Substituent | Bromine Position | Predominant Reaction Pathway | Example Reaction |

| Aryloxazole | Electron-Donating | Ring (e.g., C5) | Electrophilic Aromatic Substitution | Bromination with NBS to yield a di- or tri-bromo derivative. mdpi.com |

| Oxazole | Electron-Withdrawing | Ring (e.g., C2) | Nucleophilic Aromatic Substitution | Reaction with a strong nucleophile to replace the bromine. pharmaguideline.com |

| 4-Bromo-oxazole | - | C4 on Ring | Palladium-Catalyzed Cross-Coupling | Sonogashira or Heck coupling with alkynes or alkenes. researchgate.net |

| 4-Bromomethyl-oxazole | - | Methyl Side-Chain | Nucleophilic Substitution (Sₙ2) | Reaction with thiosemicarbazide (B42300) to form isothiosemicarbazones. researchgate.net |

Rearrangement Pathways and Ring Dynamics in Oxazole Derivatives

Beyond simple substitution reactions, oxazole derivatives are known to undergo several types of molecular rearrangements and ring transformations, leading to the formation of new structural motifs.

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles. In this reaction, the acyl group at C4 and the substituent at C5 exchange positions, proceeding through a bicyclic intermediate. wikipedia.org This rearrangement is a key pathway in the chemistry of substituted oxazoles.

Ring-Opening and Recyclization: The oxazole ring can be opened and subsequently recyclized to form other five- or six-membered heterocyclic systems. For instance, under nucleophilic conditions, oxazoles can be converted into imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.comtandfonline.com A serendipitous rearrangement has been reported where 2-(bromomethyl)oxazoles react with thiosemicarbazide and a carbonyl compound, leading to an oxazole ring-opening and subsequent recyclization to form highly functionalized 3-thiazolines. researchgate.net

Reaction with Singlet Oxygen: Oxazoles can react with singlet oxygen in a [4+2] cycloaddition fashion, where the oxazole acts as the diene. This leads to an unstable bicyclic endoperoxide intermediate which can then rearrange to form a triamide. acs.org

Diels-Alder Reactions: The oxazole ring can function as an azadiene in Diels-Alder reactions. clockss.org The cycloaddition with an alkyne, for example, yields a bicyclic adduct that can eliminate the oxygen bridge to form a substituted furan. Similarly, reaction with an alkene can lead to an intermediate that, after loss of water or another small molecule, forms a substituted pyridine. pharmaguideline.comwikipedia.org This strategy is notably used in the synthesis of precursors to Vitamin B6. wikipedia.org

Table 3: Summary of Major Rearrangement and Ring Transformation Pathways

| Rearrangement Type | Starting Oxazole Derivative | Key Reagent/Condition | Intermediate | Product(s) |

| Cornforth Rearrangement | 4-Acyloxazole | Heat | Bicyclic intermediate | Isomeric 4-acyloxazole wikipedia.org |

| Ring Transformation | General Oxazole | Ammonia/Formamide | Open-chain intermediate | Imidazole pharmaguideline.com |

| Ring Transformation | 2-(Bromomethyl)oxazole | Thiosemicarbazide, Carbonyl | Isothiosemicarbazone | 3-Thiazoline researchgate.net |

| Singlet Oxygen Reaction | Substituted Oxazole | ¹O₂, Photo-sensitizer | Bicyclic endoperoxide | Triamide acs.org |

| Diels-Alder Reaction | Alkoxy-substituted oxazole | Alkene | Bicyclic ether adduct | Pyridine derivative pharmaguideline.comwikipedia.org |

Computational Chemistry and Theoretical Studies of Bromomethyl Oxazole Compounds

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical investigation of oxazole (B20620) derivatives, offering a detailed picture of their electronic landscape and intrinsic reactivity. These methods allow for the precise calculation of molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) and Ab-initio Methods for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) and ab-initio methods are powerful computational tools for determining the optimized geometry and electronic structure of oxazole derivatives. scispace.comworldwidejournals.com For instance, the B3LYP functional, a popular DFT method, combined with basis sets like 6-311G++(d,p), has been effectively used to calculate the structural parameters of oxazole compounds. irjweb.com These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles, revealing the planarity and three-dimensional conformation of the molecule. scispace.comresearchgate.net

Studies on various oxazole derivatives have demonstrated a good correlation between geometric parameters calculated by ab-initio Hartree-Fock (HF) methods and DFT. scispace.comresearchgate.net For a molecule like 4-Bromomethyl-oxazole hydrobromide, these calculations would elucidate the spatial arrangement of the oxazole ring, the bromomethyl group, and the associated hydrobromide. The net charge distribution across the molecule can also be determined, identifying the relative electrophilic and nucleophilic sites. scispace.comresearchgate.net

Table 1: Representative Calculated Bond Lengths in Oxazole Derivatives (B3LYP Method)

| Bond | Representative Bond Length (Å) |

|---|---|

| C-C | 1.36 - 1.45 |

| C-N | 1.31 - 1.39 |

| C-O | 1.35 - 1.37 |

| C-H | 1.07 - 1.09 |

Note: This table presents typical bond length ranges observed in computational studies of oxazole derivatives and serves as an illustrative example.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a significant parameter; a larger gap suggests higher stability and lower reactivity, whereas a smaller gap implies a more reactive species. nih.gov

For oxazole derivatives, the HOMO is typically distributed over the oxazole ring, particularly the C=C and C=N double bonds, indicating these as potential sites for electrophilic attack. nih.gov The LUMO is often localized around the C, O, and N atoms of the ring. nih.gov In the case of this compound, the presence of the electron-withdrawing bromomethyl group would be expected to influence the energies and distributions of these frontier orbitals. Computational studies on similar substituted oxazoles have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. nih.govrsc.org

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Oxazole Derivatives (eV)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Oxazole (example) | -6.957 | 0.000 | 6.957 |

| Substituted Oxazole (example) | -5.6518 | -0.2064 | 5.4454 |

Note: This table provides example data from computational studies on oxazole derivatives to illustrate the concept. The values for this compound would require specific calculations. irjweb.comnih.gov

Prediction of Chemical Reactivity Parameters

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters, rooted in conceptual DFT, provide a framework for understanding and predicting reaction outcomes. researchgate.net

Chemical Potential (μ): This parameter measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.govconicet.gov.ar

Global Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is given by η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.govconicet.gov.ar

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). nih.govconicet.gov.ar

Table 3: Representative Calculated Chemical Reactivity Parameters for an Oxazole Derivative

| Parameter | Formula | Representative Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -2.9291 eV |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7227 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5739 eV |

Note: This table is illustrative, showing example calculations for a generic oxazole derivative based on the formulas provided in the cited literature. irjweb.comnih.gov

Molecular Dynamics Simulations of Reaction Mechanisms

Gas-Phase Reactivity and Dissociation Mechanisms of Protonated Oxazole Derivatives

Mass spectrometry coupled with computational studies provides a powerful platform for investigating the intrinsic reactivity of protonated molecules in the gas phase. Studies on protonated 2-oxazoline derivatives, which share a similar heterocyclic core, have been conducted using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and quantum chemical calculations (B3LYP/6-31+G(d,p) and G2(MP2) levels). nih.gov These studies indicate that the nitrogen atom is the most likely protonation site based on gas-phase basicity, proton affinity, and atomic charge analysis. nih.govresearchgate.net

Upon collision-induced dissociation (CID), protonated oxazolines exhibit characteristic fragmentation pathways, which are influenced by the nature of the substituents. nih.govresearchgate.net For a compound like this compound, which would exist in a protonated form, similar gas-phase studies could reveal its fundamental dissociation mechanisms. Theoretical calculations on protonated oxazolone (B7731731) have also highlighted the importance of ion-molecule complexes and proton transfer processes in its fragmentation pathways. chemrxiv.org These findings suggest that the gas-phase chemistry of protonated 4-Bromomethyl-oxazole would involve complex rearrangements and eliminations, which can be elucidated through a combination of experimental and computational approaches.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational methods are pivotal in establishing structure-reactivity relationships (SAR), which correlate a molecule's structural features with its chemical or biological activity. scispace.com For oxazole derivatives, computational studies have been used to build QSAR (Quantitative Structure-Activity Relationship) models. scispace.comresearchgate.net These models often use calculated properties such as net atomic charges, dipole moments, and frontier orbital energies as descriptors to predict the reactivity or biological efficacy of a series of compounds. researchgate.netscimatic.org

By systematically modifying the structure of the oxazole scaffold in silico and calculating the resulting changes in electronic properties, researchers can gain a deeper understanding of the structural requirements for a desired reactivity. researchgate.netaimspress.com For this compound, computational SAR studies could explore how variations in the substitution pattern on the oxazole ring affect the reactivity of the bromomethyl group, providing a rational basis for the design of new oxazole-based reagents and functional molecules.

Advanced Characterization Methodologies for Mechanistic Elucidation in Bromomethyl Oxazole Transformations

Spectroscopic Analysis for Reaction Monitoring and Intermediate Identification

Spectroscopic methods are indispensable for probing the electronic and structural evolution of molecules during chemical reactions. They offer real-time insights into the consumption of reactants, the formation of products, and the appearance of transient intermediates.

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for investigating the ultrafast dynamics of molecules after they absorb light. aps.org While specific TRPES studies on 4-bromomethyl-oxazole hydrobromide are not prominently documented, the extensive research on the parent oxazole (B20620) molecule provides a foundational understanding. researchgate.netnih.govnih.gov

Studies on oxazole reveal that upon UV excitation, the molecule undergoes extremely rapid ring-opening, occurring on a femtosecond (fs) timescale. researchgate.netnih.gov For the parent oxazole, the excited state dynamics leading to this cleavage occur in approximately 85 fs. nih.govnih.gov This process is driven by the population of a bright ππ* state which then couples to a dissociative πσ* state, where an antibonding σ*-orbital located between the oxygen and an adjacent atom facilitates the ring cleavage. researchgate.netnih.gov

For this compound, the introduction of the bromomethyl group is expected to significantly influence these photodynamics. The heavy bromine atom would likely alter the energy landscape of the excited states and could introduce new relaxation pathways, potentially affecting the timescale and quantum yield of the ring-opening process. TRPES would be the ideal method to probe these effects, allowing researchers to track the energy of the molecular orbitals in real-time as the molecule contorts and fragments following photoexcitation. aps.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide essential information, advanced techniques are required to unambiguously assign all signals and confirm the precise connectivity of this compound. ipb.pt

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical.

COSY would reveal proton-proton couplings, for instance, confirming the coupling between the protons on the oxazole ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the CH₂ group and the protons attached to the oxazole ring carbons.

HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the connection of the bromomethyl group to the C4 position of the oxazole ring by showing a correlation between the CH₂ protons and the C4 and C5 carbons of the ring.

The presence of the hydrobromide salt would also influence the chemical shifts, particularly of the ring protons, due to the effect on the electronic environment of the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| H-2 | ~8.5-9.0 | - | C2, C5 |

| H-5 | ~7.8-8.2 | - | C5, C4, C2 |

| -CH₂Br | ~4.5-5.0 | ~25-30 | C4, C5 |

| C2 | - | ~150-155 | H-2, H-5 |

| C4 | - | ~135-140 | H-5, -CH₂Br |

| C5 | - | ~125-130 | H-5, H-2, -CH₂Br |

Infrared (IR) spectroscopy is a rapid and effective method for monitoring chemical reactions by tracking changes in functional groups. nih.govcopbela.org For transformations involving this compound, IR spectroscopy can provide clear evidence of reaction progress. The key is to monitor the disappearance of reactant absorptions and the appearance of product absorptions. pressbooks.pub

The IR spectrum of the starting material is characterized by several key absorption bands:

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the aromatic oxazole ring typically appear in the 1650-1450 cm⁻¹ region.

C-O-C Stretch: The ether-like C-O-C stretch of the oxazole ring will show a strong band, usually around 1100-1020 cm⁻¹.

C-Br Stretch: The carbon-bromine bond of the bromomethyl group gives rise to a characteristic absorption in the fingerprint region, typically between 650-550 cm⁻¹.

If, for example, the bromomethyl group is substituted by a hydroxyl group to form (4-hydroxymethyl)oxazole, the IR spectrum would show the disappearance of the C-Br band and the appearance of a strong, broad O-H stretching band around 3400 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| Oxazole Ring | C=N, C=C Stretch | 1650-1450 |

| Oxazole Ring | C-O-C Stretch | 1100-1020 |

| Bromomethyl Group | C-Br Stretch | 650-550 |

| Aromatic C-H | C-H Stretch | ~3100 |

Mass Spectrometric Approaches for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

When subjected to ionization techniques like Electron Impact (EI) or Electrospray Ionization (ESI), the molecule will fragment in a predictable manner. The analysis of these fragments (MS/MS analysis) helps to piece together the molecular structure. nih.gov The fragmentation pathways are influenced by the weakest bonds and the stability of the resulting fragments. uni-halle.denih.gov

Likely fragmentation pathways for this compound would include:

Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (Br•), resulting in a stable cation.

Loss of the Bromomethyl Group: Cleavage of the bond between the oxazole ring and the methylene (B1212753) carbon to lose the entire •CH₂Br group.

Ring Cleavage: Fragmentation of the oxazole ring itself, a common pathway for such heterocyclic systems. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments for the Cation of 4-Bromomethyl-oxazole

| Fragment Ion | Proposed Structure / Loss | m/z (for ⁷⁹Br isotope) |

| [M]⁺ | Molecular Ion (C₄H₄BrNO)⁺ | 177 |

| [M-Br]⁺ | Loss of •Br | 98 |

| [M-CH₂Br]⁺ | Loss of •CH₂Br | 84 |

| [C₃H₂NO]⁺ | Ring fragment after loss of HCN | 68 |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating components of a mixture, allowing for both the assessment of purity and the monitoring of a reaction's progress over time.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor reactions. A small aliquot of the reaction mixture is spotted on a TLC plate at different time points. As the reaction proceeds, the spot corresponding to the starting material (this compound) will diminish in intensity, while the spot for the product will appear and intensify. The retention factor (Rf) value is characteristic for each compound under a given set of conditions (solvent system and stationary phase).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing the purity of the final compound and for more detailed reaction monitoring. Using a suitable column (e.g., a reverse-phase C18 column) and a mobile phase, HPLC can separate the starting material, intermediates, products, and any impurities. A detector, such as a UV-Vis detector, quantifies the amount of each component based on its absorbance, allowing for precise determination of purity and reaction conversion.

Table 4: Illustrative TLC Monitoring of a Reaction

| Compound | Rf Value (Hypothetical) | Observation at t=0 | Observation at t=2h |

| 4-Bromomethyl-oxazole HBr | 0.65 | Strong Spot | Faint Spot |

| Product | 0.30 | No Spot | Strong Spot |

Applications of Bromomethyl Oxazole Compounds As Versatile Building Blocks in Interdisciplinary Research

Strategic Building Blocks in Complex Organic Synthesis

The strategic importance of bromomethyl oxazoles lies in their ability to serve as electrophilic scaffolds. The carbon of the bromomethyl group is susceptible to nucleophilic attack, allowing for the facile introduction of diverse functionalities through substitution reactions. This reactivity is a cornerstone of their application in multi-step organic syntheses.

For instance, 2-(halomethyl)-4,5-diphenyloxazoles are recognized as effective and reactive platforms for synthetic elaboration at the 2-position. The 2-bromomethyl analogue, in particular, demonstrates higher reactivity compared to its chloro- counterpart, making it highly useful for C-alkylation reactions with stabilized carbanions, such as in the synthesis of the non-steroidal anti-inflammatory drug Oxaprozin. nih.gov This enhanced reactivity allows for efficient carbon-carbon bond formation, a fundamental process in the construction of molecular skeletons. nih.gov

Construction of Diverse Heterocyclic Systems

The reactivity of the bromomethyl group is extensively exploited for the synthesis of a wide variety of heterocyclic structures. Through nucleophilic substitution reactions, the bromine atom can be displaced by amines, alkoxides, or thiolates, leading to the formation of new N-substituted, O-substituted, or S-substituted methyl-oxazole derivatives. nih.gov

Research has demonstrated that primary and secondary amines, including ethanolamine, diethylamine, morpholine, and imidazole, readily react with 2-(halomethyl)oxazoles to form the corresponding N,N-disubstituted aminomethyl products. nih.gov This provides a direct route to incorporating the oxazole (B20620) moiety into larger, more complex heterocyclic frameworks. Furthermore, these building blocks can participate in cycloaddition reactions, where the oxazole ring acts as a diene, leading to the formation of other heterocyclic systems like pyridines and furans. organic-chemistry.org The synthesis of fused heterocyclic rings, such as bicyclic thiazole-imidazole systems, has also been achieved starting from oxazole precursors, showcasing their versatility in creating diverse molecular architectures. beilstein-journals.orgtu-dresden.de

| Reactant Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Ethanolamine | -CH₂-NH-CH₂CH₂OH | N-Substituted (Aminomethyl) Oxazole |

| Diethylamine | -CH₂-N(CH₂CH₃)₂ | N,N-Disubstituted (Aminomethyl) Oxazole |

| Morpholine | -CH₂-N(CH₂CH₂)₂O | N-Substituted (Aminomethyl) Oxazole |

| Imidazole | -CH₂-(C₃H₃N₂) | N-Substituted (Aminomethyl) Oxazole |

| Sodium Methoxide | -CH₂-OCH₃ | (Alkoxymethyl) Oxazole |

| Sodium Phenoxide | -CH₂-OPh | (Aryloxymethyl) Oxazole |

Precursors for Specialized Organic Reagents

Bromomethyl oxazoles are not only used to build the final molecular target directly but also serve as precursors for other specialized reagents. The bromomethyl group can be transformed into other functional groups, which then participate in subsequent, more complex reactions.

A notable example is the conversion of a 2-(halomethyl)oxazole into a 2-(cyanomethyl)oxazole via substitution with sodium cyanide. nih.gov The resulting nitrile group is a versatile functional handle that can undergo further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, or it can be used to form new carbon-carbon bonds through the generation of a carbanion at the adjacent methylene (B1212753) position. nih.gov This two-step functionalization strategy expands the synthetic utility of the original bromomethyl oxazole building block.

Synthesis of N-substituted Azole-Containing Amino Acids and Peptidomimetics

A significant application of halomethyl oxazoles is in the synthesis of non-natural amino acids and peptidomimetics. These molecules mimic the structure and function of peptides but often have improved stability and bioavailability. The preparation of sixteen different oxazole- and thiazole-containing amino esters bearing a wide array of N-substituents has been reported. nih.govnih.govnih.gov These compounds were synthesized in good yields (40–92%) through a substitution reaction between a primary amine and a chloromethyl-functionalized oxazole. nih.govnih.gov

These novel azole-containing amino acids are valuable building blocks for creating new cyclopeptide analogues with modified backbones. nih.gov The introduction of N-substitution is a known strategy to influence the conformation and cell permeability of cyclic peptides, making these precursors highly valuable in drug discovery and medicinal chemistry. nih.gov The resulting products can be incorporated into peptide chains using both solution-phase and solid-phase synthesis techniques. nih.gov

| Starting Material | Amine Reagent | Product | Yield |

|---|---|---|---|

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | N-Boc-ethylenediamine | Methyl 2-(((2-tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylate | 68% |

| Methyl 2-(chloromethyl)oxazole-4-carboxylate | p-Anisidine | Methyl 2-(((4-Methoxyphenyl)amino)methyl)oxazole-4-carboxylate | 85% |

Applications in Click Chemistry and Related Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions. interchim.frnih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orginterchim.fr This reaction is a cornerstone of bioconjugation, used for linking molecules in complex biological environments. beilstein-journals.org

Bromomethyl oxazoles are excellent precursors for creating the functional groups necessary for click chemistry. The reactive bromomethyl handle can be readily converted into an azidomethyl group via nucleophilic substitution with sodium azide. nih.govnih.govchemrxiv.org This transformation is typically efficient and proceeds under mild conditions. chemrxiv.org The resulting azido-oxazole can then be "clicked" with an alkyne-modified molecule.

Alternatively, the bromo-functionality on the oxazole ring can be used in coupling reactions, such as the Sonogashira coupling, to install a terminal alkyne group. This creates the other partner for the click reaction. The ability to easily access both azide- and alkyne-functionalized oxazoles makes these bromomethyl compounds highly versatile reagents for constructing complex molecular architectures, peptidomimetics, and bioconjugates through click chemistry. chemrxiv.org

Role in the Development of Catalytic Systems and Ligands

The oxazole ring is a common structural motif in ligands used for metal-catalyzed reactions. nih.gov The nitrogen atom in the oxazole ring can coordinate to a metal center, influencing its catalytic activity and selectivity.

Researchers have synthesized a series of vanadium complexes using methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands. These complexes were found to be active catalysts for both ethylene polymerization and ethylene-norbornene copolymerization. The study highlighted that the specific substitution pattern on the oxazole ligand had a significant impact on the polymerization reaction's performance and the microstructure of the resulting polymers. This demonstrates the potential of using tailored oxazole-containing compounds, derived from versatile precursors like bromomethyl oxazoles, to fine-tune the properties of catalytic systems.

Research in Advanced Material Science Applications

The unique electronic and photophysical properties of the oxazole ring have led to its incorporation into advanced materials. Substituted diaryloxazoles, for example, exhibit interesting photochemical responses that make them suitable for applications in scintillation technology. nih.gov Scintillators are materials that emit light when exposed to ionizing radiation, and they are crucial components in radiation detectors.

The synthesis of structural isomers of POPOP (1,4-bis(5-phenyloxazol-2-yl)benzene), a well-known scintillator, relies on synthetic routes for constructing the oxazole core. The versatility of building blocks like bromomethyl oxazoles allows for the systematic modification of the core structure, enabling the development of new materials with tailored fluorescence and scintillation properties for various technological applications.

Exploitation in Agrochemical Research as Synthetic Intermediates

The oxazole scaffold is a significant structural motif in the development of new agrochemicals due to its broad-spectrum biological activity. researchgate.net Compounds featuring a bromomethyl group, such as 4-bromomethyl-oxazole hydrobromide, are particularly valuable as synthetic intermediates. The high reactivity of the bromomethyl group allows it to serve as a versatile chemical handle for constructing more complex molecules, enabling the synthesis of novel fungicides, herbicides, and insecticides. This functionality is crucial in the strategy of creating new active ingredients by linking different molecular fragments to a core heterocyclic structure like oxazole.

The primary role of the bromomethyl group is to act as an electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of the oxazole moiety into a larger molecular framework, a common strategy in the design of new pesticides. Researchers leverage this reactivity to build libraries of candidate compounds for biological screening.

A notable parallel in agrochemical synthesis that highlights the utility of a bromomethyl-heterocycle intermediate is found in the development of the commercial herbicide, Pyroxasulfone. While Pyroxasulfone itself contains a pyrazole ring instead of an oxazole, its synthesis pathway demonstrates the principle of using a bromomethyl-activated heterocycle. In this process, a bromomethylpyrazole is used as a key building block to connect the pyrazole core to the rest of the molecule via a sulfonyl linkage, ultimately forming the active herbicidal compound. nih.govgoogle.com This established industrial application underscores the strategic importance of bromomethyl-heterocycles as intermediates.

Role in Fungicide Synthesis

In the quest for novel fungicides, halomethyl-oxazole intermediates are employed to create compounds that can disrupt fungal growth and development. Research has shown that linking an oxazole ring to other pharmacophores can lead to potent antifungal agents.

One synthetic approach involves using 4-chloromethyl-2-aryloxazoles as foundational building blocks. These intermediates are reacted with other heterocyclic precursors, such as oximes, to generate more complex structures. The resulting pyrazole-oxazole derivatives have been investigated for their potential as antifungal agents, demonstrating how the chloromethyl group facilitates the crucial bond formation between the two key heterocyclic rings. ijpsonline.com

Table 1: Example of Fungicide Precursor Synthesis

| Intermediate | Reactant | Resulting Compound Class | Potential Application |

| 4-chloromethyl-2-aryloxazole | Oxime | Pyrazole-oxazole derivatives | Antifungal Agents |

Role in Herbicide Synthesis

The structural framework of oxazole is also present in molecules designed to act as herbicides. The synthesis of these compounds often relies on intermediates that allow for the facile connection of the oxazole core to other functional groups known to contribute to phytotoxicity. For instance, benzoxazoles, which share the core oxazole structure, have been developed into novel herbicidal agents. nih.gov The synthesis of 2-nitromethylbenzoxazoles has yielded compounds with significant phytotoxic activity, inhibiting seed germination in various plant species. nih.gov The reactive methylene group, analogous to the bromomethyl group, is key to the molecule's function and further derivatization.

Role in Insecticide and Acaricide Synthesis

The versatility of bromomethyl oxazole compounds extends to the synthesis of insecticides and acaricides (compounds that target mites and ticks). A prominent example is the development of novel oxazoline-based acaricides and insecticides. In this research, a key intermediate, 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole, was synthesized. acs.org

This chloromethyl-functionalized oxazoline serves as a platform for generating a diverse library of candidate compounds. Through nucleophilic substitution reactions, the chloromethyl group is displaced by various N-heterocyclic structures, such as phthalimidyl and substituted indolyl groups. This strategy has proven highly effective, yielding several compounds with potent larvicidal and ovicidal activities against the carmine spider mite (Tetranychus cinnarinis). acs.org The research findings highlight the critical role of the halomethyl group in enabling the exploration of structure-activity relationships.

Table 2: Research Findings on Oxazoline-Based Acaricides

| Intermediate | Nucleophile | Resulting Moiety | Target Pest | Biological Activity |

| 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole | Phthalimide | Phthalimidyl | Carmine Spider Mite | Excellent Larvicidal & Ovicidal |

| 4-(4-(chloromethyl)phenyl)-2-(2,6-difluorophenyl)-4,5-dihydrooxazole | Substituted Indole | Substituted Indolyl | Carmine Spider Mite | Excellent Larvicidal & Ovicidal |

Data sourced from research on novel oxazolines with N-heterocyclic substituents. acs.org

The insecticidal activity of these derivatives further demonstrates the power of using bromomethyl or chloromethyl oxazole-type intermediates as versatile building blocks in the creation of new and effective crop protection agents.

Future Research Directions and Unexplored Avenues in 4 Bromomethyl Oxazole Hydrobromide Chemistry

Development of Highly Stereoselective and Enantioselective Bromomethylation Methods

Currently, the synthesis of 4-bromomethyl-oxazole hydrobromide typically involves methods like the bromomethylation of aromatic compounds or the reaction of vinyl azides with bromoacetyl bromide. beilstein-journals.orgsemanticscholar.org However, these methods often lack stereocontrol, leading to racemic mixtures when chiral centers are present. Future research should prioritize the development of highly stereoselective and enantioselective bromomethylation techniques.

One promising avenue is the use of chiral catalysts. nih.gov Chiral Brønsted acids, for instance, have been successfully employed in the enantioselective desymmetrization of other heterocyclic systems and could potentially be adapted for the stereocontrolled synthesis of bromomethyl oxazoles. nih.gov Another approach could involve the use of chiral auxiliaries attached to the oxazole (B20620) precursor, which would direct the stereochemical outcome of the bromomethylation step. Asymmetric oxidation of sulfides to sulfoxides has demonstrated high enantioselectivity and could serve as a model for developing analogous enantioselective bromination reactions. orgsyn.org

Table 1: Potential Strategies for Stereoselective Bromomethylation

| Strategy | Description | Potential Advantages |

| Chiral Catalysis | Utilization of chiral Lewis acids, Brønsted acids, or phase-transfer catalysts to induce enantioselectivity. nih.gov | Catalytic amounts of the chiral source are needed, making the process more atom-economical. |

| Chiral Auxiliaries | Covalent attachment of a chiral moiety to the oxazole precursor to direct the bromomethylation reaction. | Can provide high levels of stereocontrol and predictability. |

| Enzyme-Catalyzed Bromination | Employing halogenase enzymes that can stereoselectively install a bromine atom. | High enantioselectivity and mild reaction conditions. |

Exploration of Novel Reactivity Patterns for the Bromomethyl Group on Oxazole Rings

The bromomethyl group on the oxazole ring is a versatile functional group, primarily utilized for nucleophilic substitution reactions. nih.govnih.gov However, there is significant potential to explore novel reactivity patterns beyond simple substitutions.

Future research could focus on transition metal-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura couplings have been successfully applied to introduce carbon-carbon bonds to similar scaffolds. nih.govnih.gov This could be expanded to other cross-coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents at the 4-position. Furthermore, the development of radical-based transformations involving the bromomethyl group could open up new avenues for C-C and C-heteroatom bond formation. The reactivity of the bromomethyl group is comparable to that of a benzylic halide, suggesting that it could participate in a wide range of transformations. nih.gov

Integration into Automated Synthesis Platforms and Microfluidic Systems